

Characterization of 1-Methyl-3,4-dihydroquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1348831

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the dihydroquinolinone class of molecules. This scaffold is of significant interest in medicinal chemistry, forming the core of several approved drugs and biologically active compounds. This technical guide provides a comprehensive overview of the characterization of **1-Methyl-3,4-dihydroquinolin-2(1H)-one**, including its physicochemical properties, spectral data, synthesis, and potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the dihydroquinolinone framework.

Physicochemical Properties

1-Methyl-3,4-dihydroquinolin-2(1H)-one, with the chemical formula $C_{10}H_{11}NO$, is a solid at room temperature. Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ NO	PubChem[1]
Molecular Weight	161.20 g/mol	PubChem[1]
CAS Number	826-72-2	PubChem[1]
IUPAC Name	1-methyl-3,4-dihydroquinolin-2-one	PubChem[1]
XLogP3	1.2	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	0	PubChem[1]
Exact Mass	161.084063974	PubChem[1]
Monoisotopic Mass	161.084063974	PubChem[1]
Topological Polar Surface Area	20.3 Å ²	PubChem[1]
Heavy Atom Count	12	PubChem[1]

Spectroscopic Characterization

While a complete set of experimentally determined spectra for **1-Methyl-3,4-dihydroquinolin-2(1H)-one** is not readily available in the public domain, data from closely related analogs and computational predictions can provide a robust characterization profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinolinone ring system, typically in the range of δ 7.0-8.0 ppm. The methylene protons at the C3 and C4 positions would likely appear as multiplets in the aliphatic region (δ 2.5-3.5 ppm). The N-methyl group would present as a singlet, also in the aliphatic region. The exact chemical shifts and coupling constants would be influenced by the specific substitution pattern and solvent used.

- ^{13}C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (C2) in the downfield region ($\delta > 160$ ppm). The aromatic carbons would resonate in the typical range of δ 110-150 ppm. The methylene carbons (C3 and C4) and the N-methyl carbon would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of **1-Methyl-3,4-dihydroquinolin-2(1H)-one** is predicted to exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring, typically in the range of $1650\text{--}1700\text{ cm}^{-1}$. Aromatic C-H stretching vibrations would be observed above 3000 cm^{-1} , while aliphatic C-H stretching would appear just below 3000 cm^{-1} . The aromatic C=C stretching vibrations would be visible in the $1450\text{--}1600\text{ cm}^{-1}$ region. A vapor-phase IR spectrum is available on PubChem.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometric analysis would be expected to show a molecular ion peak $[\text{M}]^+$ corresponding to the molecular weight of the compound (161.20 g/mol). Fragmentation patterns would likely involve the loss of small molecules such as CO and cleavage of the dihydroquinolinone ring. A GC-MS spectrum is available on PubChem.[\[1\]](#)

Synthesis of 1-Methyl-3,4-dihydroquinolin-2(1H)-one

Several synthetic strategies can be employed for the preparation of the 3,4-dihydroquinolin-2(1H)-one core structure. These methods can be adapted for the synthesis of the N-methylated analog.

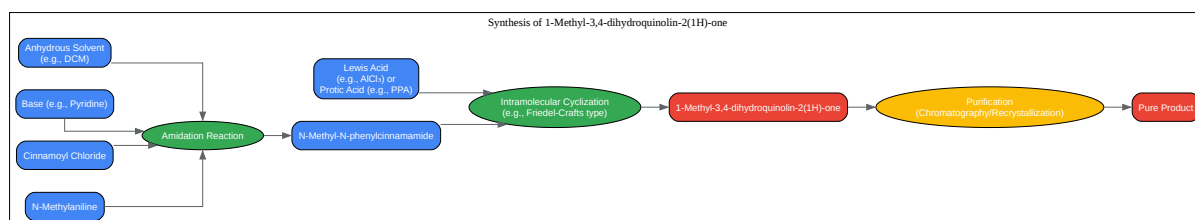
General Synthetic Approaches

Two prominent methods for the synthesis of the dihydroquinolin-2(1H)-one scaffold are:

- Reductive Cyclization of o-Nitrocinnamic Acids: This classic approach involves the reduction of the nitro group of an ortho-nitrocinnamic acid derivative to an amine, which then undergoes intramolecular cyclization to form the lactam ring.
- Radical Addition and Cyclization of N-Arylacrylamides: This modern method utilizes radical-mediated reactions, often involving the cyclization of an N-arylacrylamide precursor. The use of N-methyl-N-arylcinnamamides is a direct route to N-methylated dihydroquinolinones.[\[2\]](#)

Experimental Workflow: Synthesis via N-Methyl-N-phenylcinnamamide

A plausible synthetic route starting from N-methylaniline and cinnamoyl chloride is outlined below. This approach is based on the well-established synthesis of N-arylcinnamamides followed by intramolecular cyclization.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-Methyl-3,4-dihydroquinolin-2(1H)-one**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Methyl-N-phenylcinnamamide

- To a solution of N-methylaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of cinnamoyl chloride (1.1 eq) in anhydrous DCM dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford N-Methyl-N-phenylcinnamamide.

Step 2: Intramolecular Cyclization

- Add N-Methyl-N-phenylcinnamamide (1.0 eq) to a solution of a Lewis acid (e.g., AlCl₃, 3.0 eq) in a suitable solvent (e.g., nitrobenzene or CS₂) at 0 °C. Alternatively, a strong protic acid like polyphosphoric acid (PPA) can be used at elevated temperatures.
- Stir the reaction mixture at the appropriate temperature (0 °C to 100 °C depending on the catalyst) for 2-6 hours.
- Monitor the reaction by TLC.
- Quench the reaction by carefully pouring it onto crushed ice and extracting with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
- Purify the crude product by column chromatography or recrystallization to yield **1-Methyl-3,4-dihydroquinolin-2(1H)-one**.

Biological Activity and Potential Applications

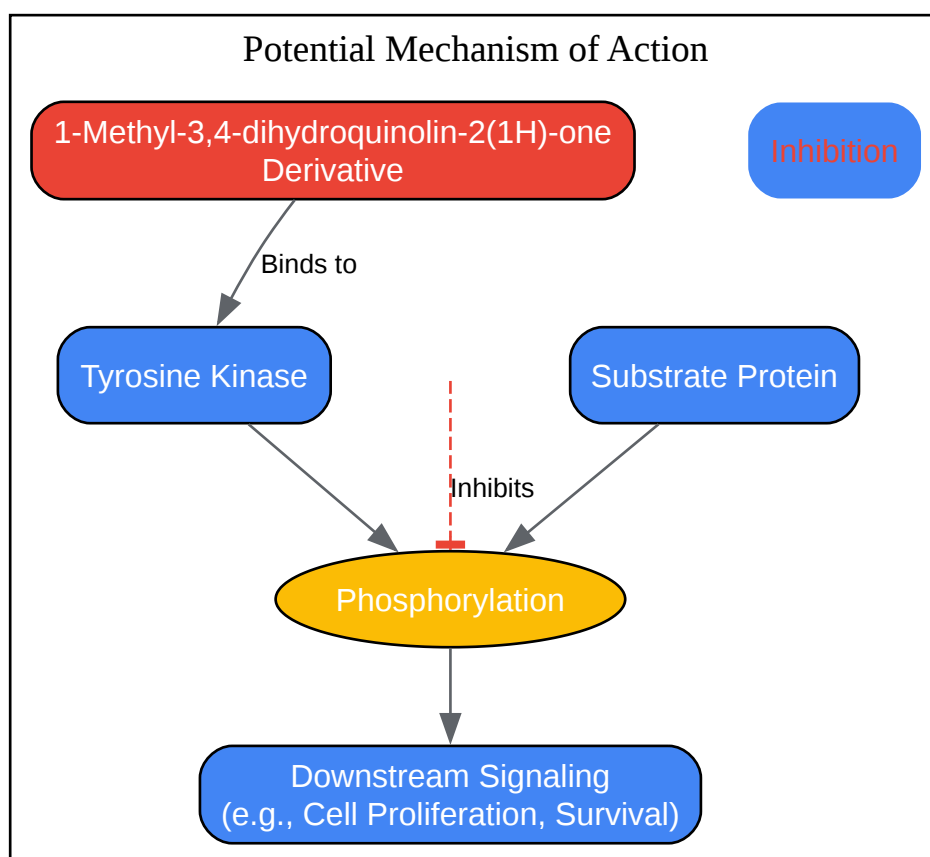
While there is limited direct biological data available for **1-Methyl-3,4-dihydroquinolin-2(1H)-one**, the broader class of 3,4-dihydroquinolin-2(1H)-ones is known for a wide range of pharmacological activities.

Role as a Scaffold in Drug Discovery

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive starting point for the design of enzyme inhibitors and receptor ligands.

Potential as a Tyrosine Kinase Inhibitor

A study has reported the synthesis and evaluation of derivatives of **1-Methyl-3,4-dihydroquinolin-2(1H)-one** as in vitro tyrosine kinase inhibitors.[3] One of the synthesized compounds, 4-[2-(4-bromophenyl)hydrazono]-3-(1-hydroxyethyl)-**1-methyl-3,4-dihydroquinolin-2(1H)-one**, demonstrated significant cytotoxic activity against the MDA-MB cell line with an IC₅₀ value of 0.0515 μ M.[3] This suggests that the **1-Methyl-3,4-dihydroquinolin-2(1H)-one** scaffold could be a valuable starting point for the development of novel anticancer agents targeting tyrosine kinases.



[Click to download full resolution via product page](#)

Caption: Inhibition of Tyrosine Kinase Signaling Pathway.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have also been investigated as selective inhibitors of human neuronal nitric oxide synthase (nNOS).[4][5] Potent and selective nNOS inhibitors have therapeutic potential in a variety of neurological disorders.[4] This indicates another promising avenue for the exploration of **1-Methyl-3,4-dihydroquinolin-2(1H)-one** derivatives in drug discovery.

Conclusion

1-Methyl-3,4-dihydroquinolin-2(1H)-one is a molecule with significant potential in the field of medicinal chemistry. While comprehensive experimental data for this specific compound is somewhat limited, the information available for its derivatives and the broader class of dihydroquinolinones highlights its importance as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and neurology. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogs is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methyl-3,4-dihydroquinolin-2(1H)-one | C₁₀H₁₁NO | CID 576513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline-based selective human neuronal nitric oxide synthase (nNOS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Characterization of 1-Methyl-3,4-dihydroquinolin-2(1H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1348831#characterization-of-1-methyl-3-4-dihydroquinolin-2-1h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com